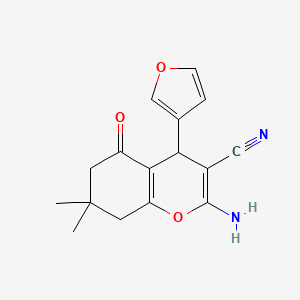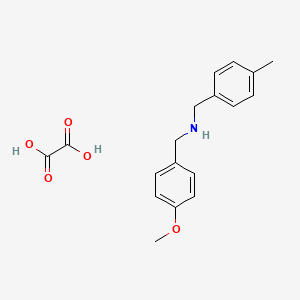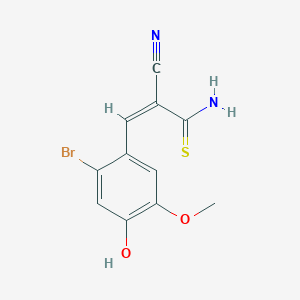![molecular formula C17H11IN2O3S B4966544 N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4966544.png)
N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, commonly known as INDIGO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that exhibits a range of biochemical and physiological effects, making it an attractive candidate for various laboratory experiments.
Mécanisme D'action
The mechanism of action of INDIGO is complex and varies depending on the specific application. In terms of its anticancer activity, INDIGO has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting mitochondrial function. As an enzyme inhibitor, INDIGO binds to the active site of the enzyme, preventing substrate binding and inhibiting enzyme activity. As a fluorescent probe, INDIGO interacts with biological molecules such as proteins and nucleic acids, resulting in fluorescence emission.
Biochemical and Physiological Effects:
INDIGO exhibits a range of biochemical and physiological effects, including anticancer activity, enzyme inhibition, and fluorescence emission. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using INDIGO in laboratory experiments is its versatility and diverse range of applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using INDIGO is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, its fluorescent properties may be affected by environmental factors such as pH and temperature, which must be carefully controlled in experiments.
Orientations Futures
There are numerous future directions for the study of INDIGO. One potential area of research is the development of more efficient and selective enzyme inhibitors based on the structure of INDIGO. Additionally, INDIGO could be further investigated for its potential as a fluorescent probe for in vivo imaging. Furthermore, the anticancer activity of INDIGO could be studied in more detail to identify specific mechanisms of action and potential clinical applications. Overall, INDIGO is a promising compound with numerous potential applications in scientific research.
Méthodes De Synthèse
The synthesis of INDIGO involves the reaction of 3-iodoaniline with isatin in the presence of a base to form an intermediate compound, which is then treated with sulfamic acid to yield INDIGO. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
INDIGO has been widely used in scientific research due to its diverse range of applications. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Additionally, INDIGO has been studied for its potential as a fluorescent probe for imaging biological systems, as it exhibits strong fluorescence properties.
Propriétés
IUPAC Name |
N-(3-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULORWNDWRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)
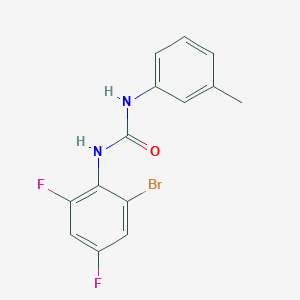
![6-(3-chloro-4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966476.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)

![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4966506.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
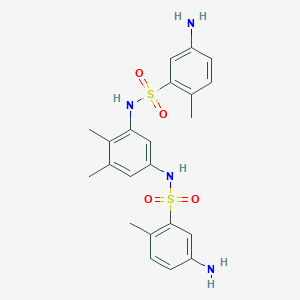
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)
